molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

Cat. No. B1331636
M. Wt: 221.17 g/mol
InChI Key: OPVKAJXZPPRJFN-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . It is isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . An efficient and straightforward methodology for the preparation of novel functionalized triazole derivatives has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Physical And Chemical Properties Analysis

The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Safety And Hazards

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their antibacterial and antifungal activities as well as their safety profile .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . Its versatility and the potential for various substitutions make it a promising scaffold for future drug design .

properties

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVKAJXZPPRJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

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